molecular formula C7H10O2 B13726837 4-Hydroxy-4-methylhex-2-ynal CAS No. 58678-93-6

4-Hydroxy-4-methylhex-2-ynal

Cat. No.: B13726837
CAS No.: 58678-93-6
M. Wt: 126.15 g/mol
InChI Key: LCRSPNGZOFSDHF-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylhex-2-ynal is an organic compound with the molecular formula C7H10O2 It is characterized by the presence of a hydroxyl group (-OH) and an alkyne group (-C≡C-) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methylhex-2-ynal typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pentyn-1-ol with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The choice of catalyst, solvent, and reaction parameters are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-methylhex-2-ynal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Formation of 4-methylhex-2-ynoic acid.

    Reduction: Formation of 4-hydroxy-4-methylhex-2-ene or 4-hydroxy-4-methylhexane.

    Substitution: Formation of 4-chloro-4-methylhex-2-ynal.

Scientific Research Applications

4-Hydroxy-4-methylhex-2-ynal has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-methylhex-2-ynal exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activities, alter cellular pathways, and influence the behavior of biological systems.

Comparison with Similar Compounds

    4-Hydroxybut-2-ynal: Similar structure but with a shorter carbon chain.

    4-Hydroxy-2-quinolones: Contains a quinolone ring, offering different biological activities.

    4-Hydroxy-4-methyl-2-pentanone: Similar functional groups but lacks the alkyne group.

Uniqueness: 4-Hydroxy-4-methylhex-2-ynal is unique due to the presence of both a hydroxyl and an alkyne group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

58678-93-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-hydroxy-4-methylhex-2-ynal

InChI

InChI=1S/C7H10O2/c1-3-7(2,9)5-4-6-8/h6,9H,3H2,1-2H3

InChI Key

LCRSPNGZOFSDHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC=O)O

Origin of Product

United States

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